2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3-phenyl-1,2,4-oxadiazole: This involves the reaction of benzonitrile with hydroxylamine hydrochloride to form the intermediate amidoxime, which is then cyclized to form the oxadiazole ring.
Coupling Reaction: The final step involves coupling the 3-methylphenoxyacetic acid with the 3-phenyl-1,2,4-oxadiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivative.
Substitution: The phenoxy and oxadiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy or oxadiazole derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- 2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]acetamide
- 2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-triazol-5-yl)phenyl]acetamide
Uniqueness
2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of both the phenoxy and oxadiazole functional groups, which confer specific chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for diverse applications in various fields, distinguishing it from similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-6-5-9-20(14-16)28-15-21(27)24-19-12-10-18(11-13-19)23-25-22(26-29-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZPZFVQUIUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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